molecular formula C23H20N4O2 B2610864 3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941959-19-9

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No. B2610864
CAS RN: 941959-19-9
M. Wt: 384.439
InChI Key: BYUYAANEFGPRQP-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyridine and fused pyridine derivatives, including compounds related to "3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one," has been extensively studied. These compounds are synthesized through reactions involving isoquinoline derivatives, which are crucial in the development of novel chemical entities with potential applications in drug development and materials science. For instance, the reaction of certain pyridine carbonitriles with arylidene malononitrile affords isoquinoline derivatives, which can be further transformed into various pyridine derivatives with significant chemical interest (S. A. Al-Issa, 2012).

Photoluminescence and Electroluminescence

The study of photoluminescence and electroluminescence properties of organic iridium(III) complexes, including those related to the target compound, has shown promising applications in the field of organic light-emitting diodes (OLEDs). These compounds exhibit different emissions, contributing to the development of high-efficiency OLEDs with potential applications in display and lighting technologies (Ning Su & You‐Xuan Zheng, 2018).

Biological Applications

The synthesis and characterization of pyrazole-based polyhydroquinoline core moieties reveal that these compounds exhibit notable antibacterial, antitubercular, and antimalarial activities. This highlights the potential of derivatives of "3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one" in the development of new therapeutic agents (Nirav H. Sapariya et al., 2017).

Anticancer Activity

Research into novel oxazole derivatives incorporating the tetrahydroisoquinoline moiety has shown strong inhibitory activities against certain cancer cell lines, suggesting the potential use of related compounds in cancer therapy (Xinhua Liu et al., 2009).

Anticonvulsant Activity

Studies on the synthesis and anticonvulsant activity of pyrazolo[3,4-c]isoquinoline derivatives demonstrate their potential in the development of new anticonvulsant drugs. This underscores the importance of the structural framework of "3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one" in medicinal chemistry (E. Paronikyan et al., 2004).

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15-20-21(28)19(13-24-22(20)27(25-15)18-9-3-2-4-10-18)23(29)26-12-11-16-7-5-6-8-17(16)14-26/h2-10,13H,11-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUYAANEFGPRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCC4=CC=CC=C4C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

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